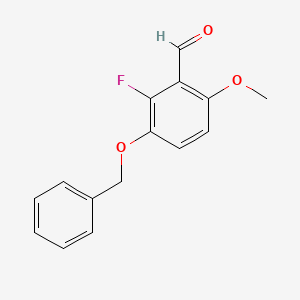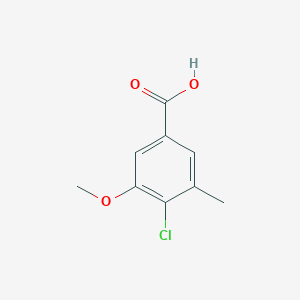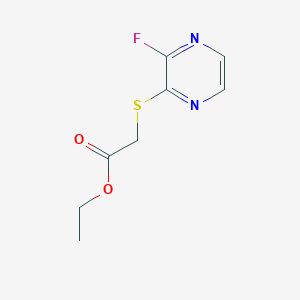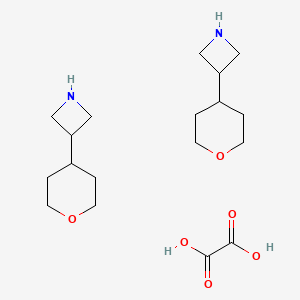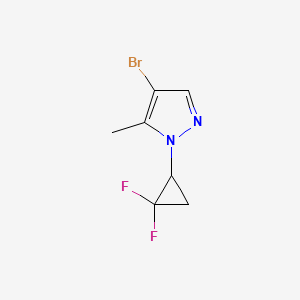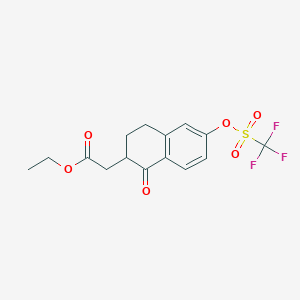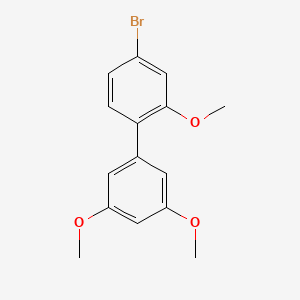
4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl: is an organic compound with the molecular formula C15H15BrO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl typically involves the bromination of 2,3’,5’-trimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient brominating agents.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of more complex biphenyl or polyphenyl compounds.
Scientific Research Applications
Chemistry: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl structure .
Mechanism of Action
The mechanism of action for 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methoxy groups. For example, in substitution reactions, the bromine atom can be activated by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl core and another aromatic or aliphatic group .
Comparison with Similar Compounds
4-Bromo-1,1’3’,1’'-terphenyl: Another brominated biphenyl derivative with similar reactivity but a more extended aromatic system.
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group, which can undergo different types of reactions compared to methoxy-substituted biphenyls.
Uniqueness: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. The combination of bromine and methoxy groups makes it a versatile intermediate for further functionalization in organic synthesis .
Properties
Molecular Formula |
C15H15BrO3 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-6-10(7-13(9-12)18-2)14-5-4-11(16)8-15(14)19-3/h4-9H,1-3H3 |
InChI Key |
BVPIXTSAEHFIRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


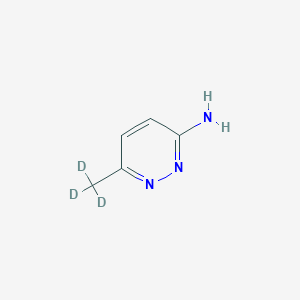
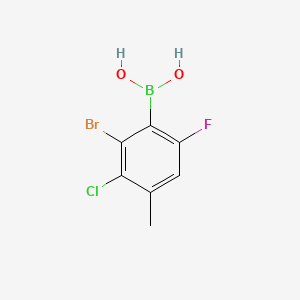
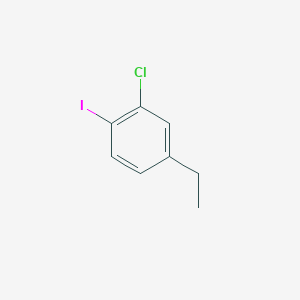
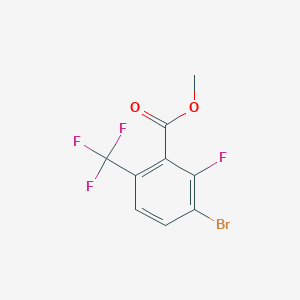
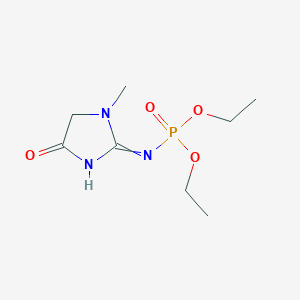
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
